molecular formula C23H33FN4O2 B5985449 5-ethyl-N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-N-(2-methoxyethyl)-4-methyl-1H-pyrazole-3-carboxamide

5-ethyl-N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-N-(2-methoxyethyl)-4-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B5985449
M. Wt: 416.5 g/mol
InChI Key: PJVUERJPTAWMAW-UHFFFAOYSA-N
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Description

5-ethyl-N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-N-(2-methoxyethyl)-4-methyl-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-N-(2-methoxyethyl)-4-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a halogenated precursor.

    Attachment of the Fluorophenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the fluorophenyl group is introduced to the piperidine ring.

    Final Coupling: The final step involves coupling the pyrazole and piperidine intermediates under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl and ethyl groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the piperidine and pyrazole rings can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • 5-ethyl-N-[[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methyl]-N-(2-methoxyethyl)-4-methyl-1H-pyrazole-3-carboxamide
  • 5-ethyl-N-[[1-[(2-bromophenyl)methyl]piperidin-4-yl]methyl]-N-(2-methoxyethyl)-4-methyl-1H-pyrazole-3-carboxamide

Uniqueness

The presence of the fluorophenyl group in 5-ethyl-N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-N-(2-methoxyethyl)-4-methyl-1H-pyrazole-3-carboxamide imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro- and bromo- counterparts. This can result in improved pharmacokinetic and pharmacodynamic profiles, making it a more promising candidate for drug development.

Properties

IUPAC Name

5-ethyl-N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-N-(2-methoxyethyl)-4-methyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33FN4O2/c1-4-21-17(2)22(26-25-21)23(29)28(13-14-30-3)15-18-9-11-27(12-10-18)16-19-7-5-6-8-20(19)24/h5-8,18H,4,9-16H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVUERJPTAWMAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)C(=O)N(CCOC)CC2CCN(CC2)CC3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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